REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5](-[n:8]2[c:9]([CH3:14])[cH:10][cH:11][c:12]2[CH3:13])[n:6][cH:7]1.[C:29]([O:30][CH3:31])([CH3:32])([CH3:33])[CH3:34].[CH2:15]([Li:16])[CH2:17][CH2:18][CH3:19].[Cl:20][CH2:21][C:22](=[O:23])[N:24]([O:25][CH3:26])[CH3:27].[ClH:28].[OH2:35]>>[c:2]1([C:22]([CH2:21][Cl:20])=[O:23])[cH:3][cH:4][c:5](-[n:8]2[c:9]([CH3:14])[cH:10][cH:11][c:12]2[CH3:13])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C)n1-c1ccc(Br)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON(C)C(=O)CCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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Cc1ccc(C)n1-c1ccc(C(=O)CCl)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |